Benzyloxyacetaldehyde dimethyl acetal
Description
Properties
IUPAC Name |
2,2-dimethoxyethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-12-11(13-2)9-14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBBLPNYKECAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427364 | |
| Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127657-97-0 | |
| Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Heterogeneous Acid Catalysts
Solid acid catalysts are preferred for their reusability and minimal environmental impact. A phosphorus-modified sulfated titania (SO₄²⁻/TiO₂) catalyst achieves a 98% yield under reflux conditions in cyclohexane, using a Dean-Stark apparatus for azeotropic water removal. Similarly, sulfonic acid-functionalized mesoporous chromium(III) terephthalate catalysts yield 93.2% at 80°C over 4 hours, demonstrating high thermal stability and selectivity.
Reaction Conditions and Optimization
-
Solvent Systems : Cyclohexane is widely employed due to its immiscibility with water, facilitating efficient water separation.
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Catalyst Loading : Optimized at 20 mg per 20 mmol of aldehyde, balancing activity and cost.
-
Temperature : Reflux conditions (~80–100°C) ensure rapid kinetics without compromising catalyst integrity.
Catalytic Systems and Their Efficiency
The table below summarizes key catalytic systems and their performance:
| Catalyst | Yield (%) | Temperature (°C) | Time (h) | Solvent |
|---|---|---|---|---|
| P-modified SO₄²⁻/TiO₂ | 98 | Reflux | 2 | Cyclohexane |
| Sulfonic acid-Cr(III) terephthalate | 93.2 | 80 | 4 | Cyclohexane |
| H₃PW₁₂O₄₀ (Phosphotungstic acid) | 87.2 | Reflux | 2 | Propionitrile |
Phosphotungstic acid, though less efficient (87.2% yield), offers advantages in biphasic systems, enhancing product isolation.
Industrial-Scale Synthesis Considerations
Scalability requires addressing catalyst recovery and solvent recycling. Fixed-bed reactors with immobilized sulfated titania catalysts enable continuous operation, reducing downtime. Additionally, substituting cyclohexane with methyl tert-butyl ether (MTBE) improves safety profiles by lowering flammability risks .
Chemical Reactions Analysis
Types of Reactions: Benzyloxyacetaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzyloxyacetaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction with agents such as sodium borohydride yields benzyloxyethanol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Benzyloxyacetaldehyde.
Reduction: Benzyloxyethanol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
Benzyloxyacetaldehyde dimethyl acetal serves as an important building block in organic synthesis. Its ability to participate in various transformations allows chemists to construct complex molecular architectures.
- Aldol Reactions : BDMA has been utilized in enantioselective aldol reactions, where it acts as a precursor to synthesize β-hydroxy aldehydes and ketones. This application is crucial for developing pharmaceuticals and natural products .
- Dioxolane Formation : In the presence of acid catalysts, BDMA can be condensed with other compounds to form dioxolanes, which are valuable in the synthesis of cyclic compounds .
Pharmaceutical Applications
2. Drug Development
Due to its structural properties, BDMA is employed in the synthesis of various pharmaceuticals:
- Natural Product Synthesis : BDMA has been used in the total synthesis of complex natural products, including iridoids and tetrahydropyrans . These compounds often exhibit biological activity, making BDMA a key player in medicinal chemistry.
- Chiral Auxiliary : The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds essential for drug efficacy .
Material Science Applications
3. Polymer Chemistry
BDMA's functional groups allow it to be integrated into polymer matrices:
- Cross-Linking Agent : It can act as a cross-linking agent in the formation of polymers, enhancing mechanical properties and thermal stability . This application is particularly relevant in the development of advanced materials for coatings and adhesives.
Mechanism of Action
The mechanism of action of benzyloxyacetaldehyde dimethyl acetal involves its ability to form stable acetals, which protect reactive carbonyl groups during chemical reactions. This stability is achieved through the formation of a cyclic or acyclic acetal structure, which prevents unwanted side reactions. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Role in Synthesis : Used as a protective group for aldehydes in organic synthesis. The dimethyl acetal group prevents unwanted reactions of the aldehyde moiety during multi-step reactions .
- Stability : Requires triethylamine during chromatography to avoid acid-catalyzed deprotection .
- Deprotection : Quantitative removal occurs under mild acidic conditions (e.g., diluted H₂SO₄ in THF) .
Comparison with Structurally Similar Acetals
Benzaldehyde Dimethyl Acetal
- CAS No.: 1125-88-8
- Molecular Formula : C₉H₁₂O₂
- Molecular Weight : 152.19 g/mol
- Structure : Benzene directly bonded to a dimethoxymethyl group (C₆H₅-CH(OCH₃)₂).
Key Difference : The benzyloxy group in this compound introduces additional steric bulk and polarity compared to the simpler benzaldehyde derivative.
Benzyloxyacetaldehyde Diethyl Acetal
Practical Implications: The diethyl analog’s higher molecular weight and hydrophobicity make it suitable for applications requiring prolonged stability in non-polar environments.
Anisaldehyde Dimethyl Acetal
- CAS No.: 2186-92-7
- Molecular Formula : C₁₀H₁₄O₃
- Structure : Methoxy-substituted benzaldehyde dimethyl acetal.
Functional Impact : The methoxy group in anisaldehyde derivatives enhances electrophilic aromatic substitution reactivity, unlike the benzyloxy group, which primarily contributes to steric effects.
Benzaldehyde Propylene Glycol Acetal
- CAS No.: 2568-25-4
- Molecular Formula : C₁₀H₁₂O₂
- Structure : Cyclic acetal formed with propylene glycol.
Structural Insight : Cyclic acetals like propylene glycol derivatives exhibit enhanced thermal stability due to ring strain minimization, making them preferable in high-temperature applications.
Analytical and Industrial Relevance
- GC-MS Detection : this compound was identified in smokeless tobacco products (Gutka) at 10.02 ppm, highlighting its environmental persistence .
- Catalytic Reactions : In microwave-assisted syntheses, electron-withdrawing substituents (e.g., Cl, Br) on analogous acetals reduce reaction yields compared to benzyloxy derivatives .
- Similarity Scores : Computational analyses () rank benzaldehyde propylene glycol acetal (similarity: 0.82) and benzyl methoxyethyl acetal (similarity: 0.78) as structurally distinct due to divergent substituents .
Biological Activity
BODA is characterized by its clear, colorless liquid form and high solubility in various solvents. Its molecular weight is 196.24 g/mol, and it has several notable chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Boiling Point | Not available |
| Solubility | Very soluble |
| Log P (octanol-water partition coefficient) | 1.44 to 2.12 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
These properties indicate that BODA is likely to interact favorably with biological systems due to its lipophilicity and ability to form hydrogen bonds.
Antimicrobial Activity
While specific studies on BODA's antimicrobial properties are sparse, compounds with similar structures often exhibit such activities. The presence of the benzene ring in BODA may enhance its interaction with microbial targets due to increased lipophilicity. Research into structurally related compounds has shown promising antimicrobial effects against various pathogens.
Antifungal Activity
Similar to its antimicrobial potential, BODA's antifungal activity remains largely uncharacterized in dedicated studies. However, the structural characteristics that confer antimicrobial properties may also apply to antifungal mechanisms. The acetal group can potentially modulate the activity of enzymes involved in fungal metabolism.
Anti-inflammatory Activity
The potential anti-inflammatory effects of BODA have not been thoroughly investigated. Nevertheless, related compounds have demonstrated anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses. Future research could explore these pathways in relation to BODA.
Synthesis and Applications
BODA is primarily utilized as a protecting group for aldehydes and ketones in organic synthesis. This application is critical for preventing unwanted reactions during multi-step synthetic processes. The acetal group can be selectively removed under specific conditions to regenerate the free carbonyl group, allowing for further functionalization.
Synthesis Methods
BODA can be synthesized through several methods:
- Direct Acetalization : Reacting benzyloxyacetaldehyde with dimethyl acetal under acidic conditions.
- Transesterification : Utilizing benzyloxyacetaldehyde and methanol in the presence of a catalyst.
These methods facilitate efficient production in laboratory settings.
Case Study 1: Antimicrobial Screening
A study investigating the antimicrobial efficacy of structurally similar compounds found that certain benzyloxy derivatives exhibited significant activity against Gram-positive bacteria. Although BODA was not directly tested, these findings suggest that it may possess similar properties due to its structural features.
Case Study 2: Chiral Recognition
Research on chiral recognition involving β-cyclodextrin demonstrated that compounds like BODA can form inclusion complexes that affect their biological activity. The stability constants and thermodynamic parameters from this study provide insights into how BODA might interact with biological targets at a molecular level .
Q & A
Q. What are the optimal synthetic routes for Benzyloxyacetaldehyde dimethyl acetal, and how can reaction conditions be systematically optimized?
- Methodological Answer : this compound can be synthesized via acetalization of benzyloxyacetaldehyde with methanol under acidic catalysis. Key parameters include:
- Catalyst selection : Use Lewis acids (e.g., p-toluenesulfonic acid) or Brønsted acids (e.g., H₂SO₄) at 0.1–1 mol% loading.
- Solvent choice : Anhydrous methanol or toluene to drive equilibrium via azeotropic removal of water.
- Temperature : 60–80°C for 6–12 hours, monitored by TLC or GC-MS for completion .
- Workup : Neutralize acid with NaHCO₃, extract with dichloromethane, and purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for acetal protons (δ 3.2–3.5 ppm, singlet) and benzyloxy CH₂ (δ 4.5–4.7 ppm). Aromatic protons appear at δ 7.2–7.4 ppm .
- ¹³C NMR : Acetal carbons (δ 100–105 ppm), methoxy groups (δ 50–55 ppm), and benzyloxy CH₂ (δ 70–75 ppm).
- FT-IR : Confirm acetal C-O-C stretch (1100–1150 cm⁻¹) and absence of aldehyde C=O (1700 cm⁻¹) .
- GC-MS : Verify molecular ion (m/z 196) and fragmentation patterns (e.g., loss of methoxy groups).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under nitrogen, away from oxidizers and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Controlled stability studies :
Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC/GC-MS at intervals (0, 24, 48, 96 hours).
Identify decomposition products (e.g., benzyloxyacetaldehyde or methanol) and quantify using calibration curves.
- Root-cause analysis : Compare results with literature (e.g., IFRA standards for structurally similar acetals ) to identify methodological discrepancies (e.g., catalyst residues, solvent purity).
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions or cross-coupling reactions?
- Methodological Answer :
- Acetal cleavage studies :
- Hydrolysis: Use H₃O⁺/H₂O or Lewis acids (e.g., FeCl₃) to regenerate the aldehyde. Monitor kinetics via UV-Vis or NMR .
- Transacetalization: React with diols (e.g., ethylene glycol) to form cyclic acetals, optimizing catalyst (e.g., TsOH) and solvent (e.g., THF).
- Computational modeling : Employ DFT calculations (e.g., Gaussian) to map transition states and predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Q. How can researchers design experiments to evaluate the compound’s compatibility with green chemistry principles (e.g., solvent-free synthesis, biocatalysis)?
- Methodological Answer :
- Solvent-free synthesis :
- Mix benzyloxyacetaldehyde with excess methanol and a solid acid catalyst (e.g., Amberlyst-15).
- Monitor conversion via in-situ FT-IR and compare energy efficiency vs. traditional methods .
- Biocatalysis : Screen lipases (e.g., Candida antarctica) for acetal formation in aqueous/organic biphasic systems. Optimize enzyme loading (5–10 wt%) and temperature (30–50°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
